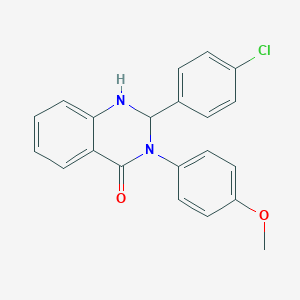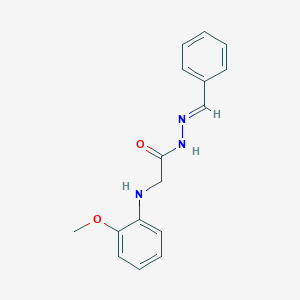
2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride
Propriétés
Formule moléculaire |
C21H17ClN2O2 |
|---|---|
Poids moléculaire |
364.8g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17ClN2O2/c1-26-17-12-10-16(11-13-17)24-20(14-6-8-15(22)9-7-14)23-19-5-3-2-4-18(19)21(24)25/h2-13,20,23H,1H3 |
Clé InChI |
CMAUQFYTWUXRSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)hexyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde](/img/structure/B387731.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[6-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B387733.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzamide](/img/structure/B387734.png)


amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)
![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)
![ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387748.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-nitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B387749.png)

![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide](/img/structure/B387752.png)
![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387754.png)
